WDR5-0103
Overview
Description
WDR5-0103: is a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5). This compound is known for its ability to inhibit the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein, thereby disrupting the activity of the MLL complex. This compound has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer biology .
Mechanism of Action
Target of Action
WDR5-0103 is a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5) with a Kd of 450 nM . WDR5 is a highly-conserved nuclear protein that performs multiple scaffolding functions in the context of chromatin . It is an essential component of the mixed lineage leukemia (MLL) complexes, which are crucial for numerous key biological processes including methylation of histone H3 lysine 4 (H3K4), self-renewal of embryonic stem cells, and formation of induced pluripotent stem cells .
Mode of Action
This compound disrupts the interaction between WDR5 and the MLL protein . It inhibits the catalytic activity of the MLL core complex in in vitro experiments with an IC50 of 39 µM . This interaction antagonizes the interaction of WDR5 with MLL by competing with MLL for their mutual binding site on WDR5 .
Biochemical Pathways
WDR5 plays a significant role in regulating key epigenetic modifications and genome integrity . This compound inhibits the methylation of histone H3 lysine 4 (H3K4), a process crucial for numerous biological processes . The inhibition of WDR5 leads to an increase in the level of tri-methylation of H3K4 (H3K4me3) and a significant decrease in the levels of histone H4 lysine 16 acetylation (H4K16ac) and its writer males absent on the first (MOF) .
Pharmacokinetics
It is known that the compound can be used in in vitro experiments and has been used in a concentration of 5 μm in a medium for parthenogenetically activated mii oocytes .
Result of Action
This compound has been shown to restore the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 . It has also been found to suppress the proliferation of neuroblastoma cell lines . The compound has been shown to have a significant effect on the expression of several pluripotency genes and induce DNA damage and DNA repair defects during preimplantation development .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds. For example, the compound has been used in combination with other substances in a medium for parthenogenetically activated MII oocytes . .
Biochemical Analysis
Biochemical Properties
WDR5-0103 plays a crucial role in biochemical reactions by inhibiting the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein. This inhibition disrupts the catalytic activity of the MLL core complex, which is essential for histone H3 lysine 4 (H3K4) methylation . The compound binds to a peptide-binding pocket on WDR5 with a dissociation constant (Kd) of 450 nM . By competing with MLL for their mutual binding site on WDR5, this compound effectively antagonizes this interaction, leading to a decrease in H3K4 methylation levels .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cells. It restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells by inhibiting the drug-efflux function of ABCB1 and ABCG2 transporters . Additionally, this compound decreases cell viability by reducing H3K4me3 levels, thereby suppressing cell proliferation and enhancing apoptosis . The compound also affects gene expression by modulating the levels of key regulatory genes involved in cell cycle progression, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the central cavity of WDR5, thereby inhibiting the interaction between WDR5 and MLL . This binding disrupts the MLL1 histone methyltransferase activity, leading to a reduction in H3K4 methylation . The compound’s mechanism of action involves competing with MLL for the mutual binding site on WDR5, which ultimately results in the inhibition of MLL catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that the compound maintains its inhibitory effects on H3K4 methylation and cell proliferation for extended periods . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and epigenetic modifications . The compound’s stability and degradation profile indicate that it remains effective under various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits H3K4 methylation and suppresses tumor growth without causing significant toxicity . Higher doses of this compound may result in adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate histone methylation and gene expression. The compound interacts with enzymes such as MLL1, which is responsible for H3K4 methylation . By inhibiting MLL1 activity, this compound affects the overall metabolic flux and levels of metabolites involved in epigenetic regulation . This interaction underscores the compound’s role in modulating key biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to WDR5 and other cellular components . Systemic administration of this compound has been shown to effectively reduce H3K4me3 levels in target tissues, indicating its efficient distribution and transport .
Subcellular Localization
This compound primarily localizes to the nucleoplasm, where it exerts its inhibitory effects on histone methylation . The compound’s subcellular localization is facilitated by its interaction with WDR5, which is predominantly found in the nucleoplasm . This targeting ensures that this compound effectively modulates epigenetic modifications and gene expression within the nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: WDR5-0103 can be synthesized through a series of chemical reactions involving the formation of a benzamide scaffold. The synthesis typically involves the following steps:
Formation of the Benzamide Scaffold: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylpiperazine to form the benzamide scaffold.
Methylation: The benzamide scaffold is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial production also includes stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: WDR5-0103 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the benzamide and piperazine moieties. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: WDR5-0103 is widely used in chemical research to study the inhibition of protein-protein interactions, particularly those involving the WD repeat-containing protein 5 and mixed-lineage leukemia protein. This compound serves as a valuable tool for understanding the role of these interactions in various biological processes .
Biology: In biological research, this compound is used to investigate the epigenetic regulation of gene expression. By inhibiting the activity of the mixed-lineage leukemia complex, this compound helps researchers study the effects of histone methylation on gene transcription and cellular differentiation .
Medicine: this compound has shown potential in medical research, particularly in the development of novel cancer therapies. By disrupting the interaction between WD repeat-containing protein 5 and mixed-lineage leukemia protein, this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound is being explored as a potential therapeutic agent for the treatment of various cancers .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting epigenetic regulators. Its high potency and selectivity make it an attractive candidate for drug development .
Comparison with Similar Compounds
WDR5-0102: This compound shares a similar benzamide scaffold with WDR5-0103 but has a lower binding affinity for WD repeat-containing protein 5.
WDR5-0104: Another compound with a similar structure but different functional groups, leading to variations in binding affinity and selectivity
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for WD repeat-containing protein 5. Its ability to effectively disrupt the interaction between WD repeat-containing protein 5 and mixed-lineage leukemia protein makes it a valuable tool for scientific research and drug development. The compound’s high binding affinity (Kd = 450 nM) and its ability to inhibit the catalytic activity of the mixed-lineage leukemia complex with an IC50 value of 39 μM further highlight its uniqueness .
Properties
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBXOVTSNRBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890190-22-4 | |
Record name | 890190-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.